

Arterolane Maleate: A Comprehensive Technical Guide on its Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Arterolane Maleate

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Abstract

Arterolane, a synthetic ozonide, represents a significant advancement in antimalarial therapy, offering a potent alternative to artemisinin-based treatments. This technical guide provides an in-depth exploration of the synthesis and chemical properties of its maleate salt, **Arterolane Maleate**. The document details the synthetic pathway, including a key stereoselective 1,3-dipolar cycloaddition, and outlines the methodologies for its preparation. A comprehensive overview of its chemical and physical characteristics is presented, supported by tabulated quantitative data. Furthermore, this guide elucidates the proposed mechanism of action, involving heme-mediated activation and the generation of cytotoxic radicals, visualized through a detailed signaling pathway diagram. Experimental workflows for synthesis and analysis are also provided to aid in practical application and further research.

Introduction

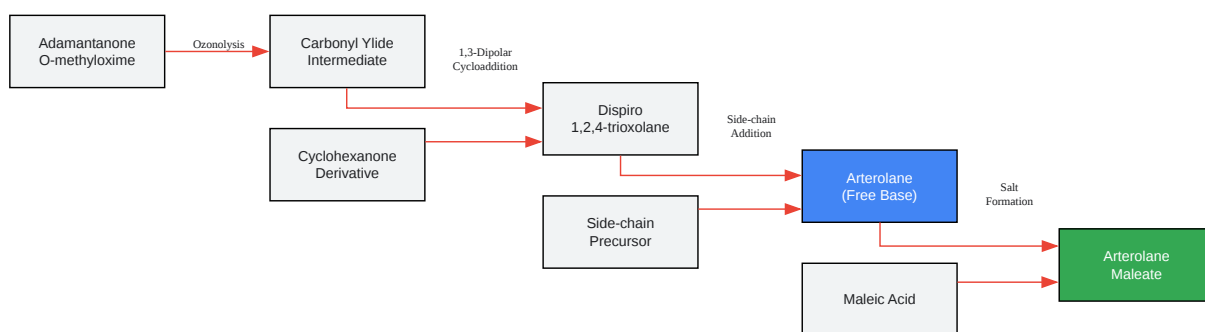
Arterolane, also known as OZ277, is a synthetic 1,2,4-trioxolane antimalarial agent.[1] Developed as a response to the growing concern of artemisinin resistance, Arterolane offers a novel and effective treatment for uncomplicated *Plasmodium falciparum* malaria.[2] Its formulation as a maleate salt, **Arterolane Maleate**, enhances its pharmaceutical properties.[3] This guide serves as a technical resource for professionals engaged in the research and development of antimalarial drugs, providing detailed information on the synthesis, chemical properties, and mechanism of action of **Arterolane Maleate**.

Synthesis of Arterolane Maleate

The synthesis of Arterolane is a multi-step process culminating in the formation of the maleate salt. The core of the synthesis involves the creation of the 1,2,4-trioxolane ring system via a stereoselective 1,3-dipolar cycloaddition.

Synthetic Pathway Overview

The overall synthetic scheme for **Arterolane Maleate** can be conceptualized as follows:



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Caption: Synthetic workflow for **Arterolane Maleate**.

Experimental Protocols

Step 1: Generation of the Carbonyl Ylide Intermediate

The synthesis initiates with the ozonolysis of the O-methyl ketoxime of adamantanone.^{[4][5]} This reaction generates a highly reactive carbonyl ylide intermediate.

- Materials: Adamantanone O-methyloxime, Ozone (O₃), Carbon tetrachloride (CCl₄).

- Procedure: A solution of adamantanone O-methyloxime in CCl_4 is cooled to $0\text{ }^\circ\text{C}$. A stream of ozone is then bubbled through the solution. The reaction progress is monitored by thin-layer chromatography. Upon completion, the excess ozone is removed by purging with nitrogen.[6]

Step 2: 1,3-Dipolar Cycloaddition

The generated carbonyl ylide undergoes a stereoselective 1,3-dipolar cycloaddition with a cyclohexanone derivative to form the core dispiro 1,2,4-trioxolane structure.[4]

- Materials: Carbonyl ylide solution (from Step 1), Cyclohexanone derivative.
- Procedure: The solution of the cyclohexanone derivative is added to the carbonyl ylide solution at $0\text{ }^\circ\text{C}$. The reaction mixture is stirred until the cycloaddition is complete.[6]

Step 3: Side-chain Addition and Formation of Arterolane (Free Base)

The side chain is introduced by reacting the trioxolane intermediate with a suitable precursor. This typically involves the conversion of a functional group on the cyclohexane ring to an acetic acid, followed by amidation.

- Procedure for Amidation: The trioxolane acetic acid derivative is reacted with 1,2-diamino-2-methylpropane in the presence of coupling agents like 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in a solvent such as dimethylformamide (DMF) followed by reaction in chloroform (CHCl_3) to yield the Arterolane free base.[4]

Step 4: Formation of **Arterolane Maleate**

The final step is the formation of the maleate salt to improve the drug's stability and solubility.

- Materials: Arterolane (free base), Maleic acid, Ethanol, n-Heptane.
- Procedure: Arterolane free base is dissolved in ethanol. A solution of maleic acid in ethanol is added, and the mixture is stirred. n-Heptane is then added to precipitate the **Arterolane Maleate** salt. The product is collected by filtration, washed with n-heptane, and dried under vacuum.[3]

Chemical Properties of Arterolane Maleate

A thorough understanding of the chemical and physical properties of **Arterolane Maleate** is crucial for its formulation and development.

General Properties

Property	Value	Reference
Chemical Name	cis-adamantane-2-spiro-3'-8'- [[[(2'-amino-2' methylpropyl) amino] carbonyl] methyl] 1',2',4'-trioxaspiro [4.5] decane hydrogen maleate	[3]
Molecular Formula	C ₂₆ H ₄₀ N ₂ O ₈	[3][7]
Molecular Weight	508.61 g/mol	[3][7]
Appearance	Colorless solid	[8]
CAS Number	959520-73-1	[3]

Physicochemical Properties

Property	Value/Information	Reference
Melting Point	149 °C (decomposition)	[3][8]
Solubility	Improved solubility in aqueous and polar aprotic solvents (e.g., DMSO) compared to the free base. Specific quantitative data is not readily available in the reviewed literature.	[5]
pKa	Not explicitly found in the searched literature. The presence of a primary amine suggests a basic pKa.	

Spectroscopic Data

Spectroscopy	Data	Reference
¹ H NMR (300 MHz, DMSO-d ₆)	δ 1.05-1.11 (2H, m), 1.18 (6H, s), 1.64-1.89 (21H, m), 2.07 (2H, d), 3.21 (2H, d), 6.06 (2H, d), 7.797 (2H, bs), 8.07 (1H, t)	[3][8]
Mass Spectrometry (M ⁺ +1)	393.5 (for the free base)	[3][8]

Stability

Arterolane Maleate has been shown to be a stable compound, a desirable characteristic for a pharmaceutical agent.[3] Stability-indicating HPLC methods have been developed to assess its stability under various stress conditions as per the International Conference on Harmonisation (ICH) guidelines.[9][10] These studies typically involve exposure to acidic, basic, oxidative, thermal, and photolytic stress conditions.[9][11][12]

Experimental Protocol: Stability Indicating RP-HPLC Method

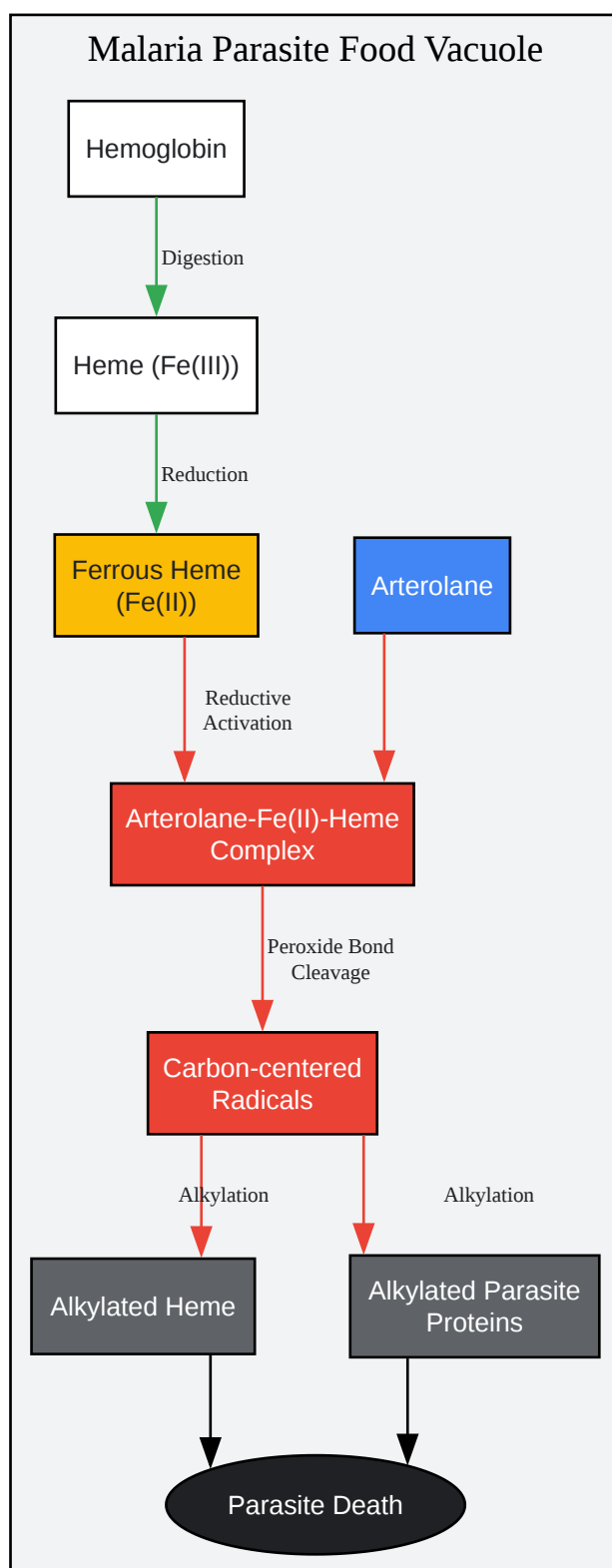
- Column: C18 column (e.g., Thermo Hypersil 100nm × 4.6mm × 5μm).[9]
- Mobile Phase: A mixture of methanol and potassium dihydrogen orthophosphate buffer (e.g., 50:50 v/v).[9]
- Flow Rate: 1.0 ml/min.[9]
- Detection: UV detection at 290 nm.[9]
- Stress Conditions:
 - Acid Degradation: 0.1 N HCl
 - Base Degradation: 0.1 N NaOH
 - Oxidative Degradation: 3% H₂O₂
 - Thermal Degradation: Heat exposure

- Photolytic Degradation: UV light exposure

Mechanism of Action

The antimalarial activity of Arterolane is attributed to its 1,2,4-trioxolane (ozonide) ring system. The proposed mechanism of action involves the reductive activation of the peroxide bond by ferrous heme (Fe(II)-heme), which is produced during the digestion of hemoglobin by the malaria parasite within its food vacuole.^{[1][13]}

This activation leads to the generation of carbon-centered radicals.^{[1][13]} These highly reactive radical species are thought to be the primary cytotoxic agents, leading to the alkylation of heme and essential parasite proteins, ultimately causing parasite death.^{[1][3]}



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Caption: Proposed mechanism of action of Arterolane.

Conclusion

Arterolane Maleate is a testament to the power of synthetic chemistry in addressing global health challenges. Its well-defined synthesis, favorable chemical properties, and potent mechanism of action make it a valuable tool in the fight against malaria. This technical guide provides a foundational understanding for researchers and developers, aiming to facilitate further innovation in the field of antimalarial drug discovery. The detailed protocols and compiled data serve as a practical resource for the synthesis, characterization, and evaluation of this important pharmaceutical compound.

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